molecular formula C22H25F2N B14233306 N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine CAS No. 823178-52-5

N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine

Cat. No.: B14233306
CAS No.: 823178-52-5
M. Wt: 341.4 g/mol
InChI Key: UXULECJDJVRCLE-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-8,8-difluorobicyclo[510]octan-1-amine is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a bicyclic amine with benzyl halides in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amine derivatives .

Scientific Research Applications

N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-7-amine
  • 8-Azabicyclo[3.2.1]octane derivatives

Uniqueness

N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine is unique due to its specific bicyclic structure and the presence of fluorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and reactivity .

Properties

CAS No.

823178-52-5

Molecular Formula

C22H25F2N

Molecular Weight

341.4 g/mol

IUPAC Name

N,N-dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine

InChI

InChI=1S/C22H25F2N/c23-22(24)20-14-8-3-9-15-21(20,22)25(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2

InChI Key

UXULECJDJVRCLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C2(F)F)(CC1)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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